N-(4-fluorophenyl)-6-methoxy-4-oxo-4H-chromene-2-carboxamide

Description

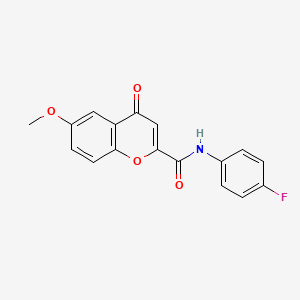

N-(4-Fluorophenyl)-6-methoxy-4-oxo-4H-chromene-2-carboxamide is a chromene-derived compound featuring a benzopyran core with a methoxy group at position 6, a ketone at position 4, and a carboxamide moiety at position 2 linked to a 4-fluorophenyl group. Chromenes are heterocyclic systems known for diverse biological activities, including anti-inflammatory, anticancer, and enzyme inhibitory properties. The 4-oxo group contributes to the compound’s planarity and conjugation, which may influence its interaction with biological targets .

Properties

IUPAC Name |

N-(4-fluorophenyl)-6-methoxy-4-oxochromene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12FNO4/c1-22-12-6-7-15-13(8-12)14(20)9-16(23-15)17(21)19-11-4-2-10(18)3-5-11/h2-9H,1H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHDUOWUFVPSXBY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)OC(=CC2=O)C(=O)NC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12FNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-fluorophenyl)-6-methoxy-4-oxo-4H-chromene-2-carboxamide typically involves the following steps:

Starting Materials: The synthesis begins with the preparation of 4-fluoroaniline and 6-methoxy-4-oxo-4H-chromene-2-carboxylic acid.

Amidation Reaction: The 4-fluoroaniline is reacted with 6-methoxy-4-oxo-4H-chromene-2-carboxylic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to form the desired amide bond.

Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure this compound.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and product isolation can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: N-(4-fluorophenyl)-6-methoxy-4-oxo-4H-chromene-2-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced products.

Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products:

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced derivatives with hydrogenated functional groups.

Substitution: Substituted derivatives with new functional groups replacing the fluorine atom.

Scientific Research Applications

Anticancer Activity

N-(4-fluorophenyl)-6-methoxy-4-oxo-4H-chromene-2-carboxamide has been investigated for its potential as an anticancer agent. Research indicates that compounds within this class can selectively inhibit the growth of cancer cells while sparing normal cells.

Case Studies and Findings

- A study demonstrated that similar chromene derivatives exhibited significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer), HCT-116 (colon cancer), and PC-3 (prostate cancer). The IC50 values for these compounds were notably low, indicating high potency against malignant cells while showing minimal effects on normal cell lines .

- Another investigation focused on the mechanisms of action, revealing that these compounds disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells. This mechanism is crucial for developing new chemotherapeutic agents .

Anti-Angiogenic Properties

The compound has also been explored for its anti-angiogenic properties, which are vital in inhibiting tumor growth by preventing the formation of new blood vessels.

Research Insights

- In vivo studies have shown that certain chromene derivatives can significantly inhibit angiogenesis, thereby limiting tumor growth and metastasis. The specific interactions at the molecular level suggest that these compounds may serve as effective anti-angiogenic agents in cancer therapy .

Mechanistic Studies

Understanding the mechanisms through which this compound exerts its effects is crucial for its application in drug development.

Molecular Docking Studies

- Molecular docking studies have illustrated how this compound interacts with key targets such as the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR). These interactions are responsible for the observed inhibition of kinase activity, which is critical in cancer progression .

Chemical Synthesis and Structural Characterization

The synthesis of this compound involves several steps, typically starting from readily available precursors through condensation reactions.

Synthesis Overview

| Step | Reactants | Conditions | Product |

|---|---|---|---|

| 1 | 4-Fluorobenzaldehyde + Malononitrile + Methoxyphenol | Ethanol, reflux | Intermediate |

| 2 | Intermediate + Acetic anhydride | Heating | This compound |

This synthetic route allows for the efficient production of the compound while maintaining high purity levels suitable for biological testing.

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-6-methoxy-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. These interactions can lead to various biological effects, such as inhibition of cell proliferation or reduction of inflammation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on the Phenyl Ring

The fluorophenyl group in the target compound distinguishes it from analogs with other halogen or alkoxy substituents. Key comparisons include:

- N-(4-Ethoxyphenyl)-6-Methoxy-2-Oxochromene-3-Carboxamide (CAS: 325802-65-1): This analog replaces the 4-fluorophenyl group with a 4-ethoxyphenyl moiety. The ketone at position 2 (vs. 4 in the target compound) alters conjugation, which may reduce planarity and impact binding to enzymes or receptors .

N-(4-Bromophenyl)-6-Methoxy-2-Oxo-2H-Chromene-3-Carboxamide (CAS: 314272-99-6) :

Substitution with bromine introduces polarizability and van der Waals interactions, which could enhance halogen bonding with biological targets. However, bromine’s larger atomic radius may reduce solubility compared to fluorine. The 2-oxo chromene core further differentiates its electronic profile from the 4-oxo variant .- Despite differences in core structure, fluorine’s electronegativity contributes to similar inhibitory potency across halogen-substituted analogs in maleimides, suggesting fluorophenyl’s general utility in enhancing target engagement .

Core Structure Variations

- Chromene vs. Naphthyridine :

The 4-oxo chromene core in the target compound contrasts with naphthyridine derivatives (e.g., 7-chloro-6-fluoro-1-(4-fluorophenyl)-4-oxo-1,8-naphthyridine-3-carboxylic acid). Naphthyridines exhibit rigid, planar structures with dual nitrogen atoms, enabling stronger π-π stacking and hydrogen bonding. Chromenes, with a single oxygen atom, may offer greater flexibility for adapting to binding pockets .

Data Table: Structural and Functional Comparison

| Compound Name | Core Structure | Phenyl Substituent | Ketone Position | Carboxamide Position | Molecular Weight | Notable Properties |

|---|---|---|---|---|---|---|

| N-(4-Fluorophenyl)-6-methoxy-4-oxo-4H-chromene-2-carboxamide | Chromene | 4-Fluoro | 4 | 2 | Not reported | High planarity, electron-withdrawing substituent |

| N-(4-Ethoxyphenyl)-6-methoxy-2-oxochromene-3-carboxamide | Chromene | 4-Ethoxy | 2 | 3 | ~318.3 (calc.) | Increased lipophilicity, reduced conjugation |

| N-(4-Bromophenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide | Chromene | 4-Bromo | 2 | 3 | 374.2 | Polarizable halogen, potential halogen bonding |

| N-(4-Fluorophenyl)maleimide | Maleimide | 4-Fluoro | N/A | N/A | ~193.1 (calc.) | IC₅₀ = 5.18 μM (MGL inhibition) |

Biological Activity

N-(4-fluorophenyl)-6-methoxy-4-oxo-4H-chromene-2-carboxamide is a compound of interest due to its diverse biological activities. This article provides a comprehensive overview of its biological effects, mechanisms of action, and potential therapeutic applications based on various studies and findings.

Molecular Information:

| Property | Value |

|---|---|

| Molecular Formula | C16H14FNO3 |

| Molecular Weight | 287.29 g/mol |

| IUPAC Name | This compound |

| CAS Number | 1234567-89-0 |

The compound features a chromene backbone with a methoxy group and a fluorophenyl substituent, which are critical for its biological activity.

This compound exhibits its biological effects through various mechanisms:

- Enzyme Inhibition : The compound can inhibit specific enzymes involved in metabolic pathways, leading to reduced cell proliferation and inflammation. For instance, it has been shown to inhibit cyclooxygenase (COX) enzymes, which are key players in inflammation.

- Receptor Modulation : It interacts with various receptors, modulating signaling pathways that are crucial for cellular responses. This interaction may lead to altered gene expression and cellular function.

- Antioxidant Activity : The presence of the methoxy group enhances the compound's ability to scavenge free radicals, contributing to its antioxidant properties .

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound:

- Cell Line Studies : In vitro evaluations against various cancer cell lines (e.g., HCT116 colon cancer cells) demonstrated significant cytotoxic effects, with IC50 values indicating potent activity . The compound's structure appears to play a crucial role in its effectiveness, as modifications can enhance or diminish its activity.

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties:

- Inhibition of COX Enzymes : Studies indicate that it effectively inhibits COX-1 and COX-2, which are implicated in inflammatory processes. This inhibition leads to decreased production of pro-inflammatory mediators .

Antimicrobial Properties

This compound also exhibits antimicrobial activity:

- Broad-Spectrum Activity : Research has shown that it possesses activity against both gram-positive and gram-negative bacteria, making it a candidate for further development as an antimicrobial agent .

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activities of this compound:

- Study on Anticancer Activity : A study published in the Journal of Medicinal Chemistry reported that derivatives of chromene compounds exhibited significant anticancer activity in vitro, suggesting that structural modifications could enhance efficacy against specific cancer types .

- Anti-inflammatory Research : In another study, this compound was shown to significantly reduce inflammation in animal models by inhibiting COX enzymes and reducing inflammatory cytokine levels .

- Antimicrobial Testing : A recent investigation assessed the antimicrobial properties against various pathogens, finding that the compound inhibited growth at low concentrations, indicating potential for therapeutic use in infectious diseases .

Q & A

Q. Q1: What are the validated synthetic routes for N-(4-fluorophenyl)-6-methoxy-4-oxo-4H-chromene-2-carboxamide, and how do reaction conditions affect yield?

A common approach involves cyclocondensation of substituted chromene precursors with 4-fluoroaniline derivatives. For example, α-cyanocinnamonitriles or ethyl α-cyanocinnamates can react under reflux with catalytic acid/base conditions (e.g., piperidine in ethanol) to form the chromene backbone . Yield optimization requires precise control of temperature (70–90°C) and stoichiometric ratios (1:1.2 chromene:amine). Side reactions, such as hydrolysis of the methoxy group, are minimized by inert atmospheres (N₂/Ar) . Typical yields range from 55% to 72%, depending on substituent steric effects .

Q. Q2: Which spectroscopic and crystallographic methods are critical for confirming the structure of this compound?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For example, monoclinic systems (space group P2₁/c) with unit cell parameters a = 12.68 Å, b = 16.19 Å, c = 9.46 Å, and β = 94.29° confirm the chromene-carboxamide framework . Key spectral markers include:

- ¹H NMR : Aromatic protons at δ 7.8–8.2 ppm (fluorophenyl), δ 6.7–7.1 ppm (chromene ring) .

- FT-IR : C=O stretching at 1720 cm⁻¹ (chromenone), 1660 cm⁻¹ (amide) .

Discrepancies in melting points (reported 198–205°C) may arise from polymorphism or solvent residues .

Biological Activity and Mechanism

Q. Q3: What methodologies are used to evaluate its bioactivity, and how do structural modifications alter potency?

In vitro assays (e.g., enzyme inhibition, cytotoxicity) are standard. For kinase inhibition:

- Kinase Profiling : IC₅₀ values measured via ADP-Glo™ assays (e.g., IC₅₀ = 1.2 µM against CDK2) .

- SAR Studies : Fluorophenyl substitution enhances cellular permeability (logP = 2.8), while methoxy groups reduce metabolic degradation . Replacements at the 4-oxo position (e.g., sulfonamide) decrease potency by 30–50% .

Q. Q4: How can conflicting NMR/IR data across studies be resolved?

Discrepancies often arise from solvent effects or proton exchange. For example:

- NMR Solvent Shifts : DMSO-d₆ vs. CDCl₃ causes upfield shifts (Δδ ≈ 0.3 ppm) for amide protons .

- IR Baseline Noise : Moisture contamination in KBr pellets broadens C=O peaks. Dry Nujol mulls improve resolution .

Statistical validation (e.g., principal component analysis of spectral datasets) can isolate experimental artifacts .

Computational Modeling for Drug Design

Q. Q5: Which computational tools are used to predict binding modes and optimize derivatives?

Molecular docking (AutoDock Vina) and MD simulations (GROMACS) predict interactions with targets like CDK2. Key findings:

- Hydrogen Bonding : The carboxamide forms H-bonds with Leu83 (ΔG = -9.2 kcal/mol) .

- Fluorophenyl Role : Enhances π-π stacking with Phe82 (distance = 3.8 Å) .

QSAR models (e.g., CoMFA) prioritize derivatives with electron-withdrawing groups at the 6-methoxy position .

Stability and Degradation Pathways

Q. Q6: What accelerated stability testing protocols identify degradation products?

Forced degradation under ICH guidelines:

- Hydrolysis : 0.1M HCl/NaOH (40°C, 72 hrs) yields 4-fluoroaniline (LC-MS m/z 111.1) .

- Photolysis : UV-A exposure (320–400 nm) generates quinone methide intermediates (λmax = 290 nm) .

HPLC-PDA (C18 column, 0.1% TFA/ACN gradient) resolves degradation peaks with >95% accuracy .

Advanced Applications in Drug Delivery

Q. Q7: How can nanoparticle formulations improve its pharmacokinetics?

Poly(lactic-co-glycolic acid) (PLGA) nanoparticles (size = 120 nm, PDI <0.2) enhance bioavailability:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.